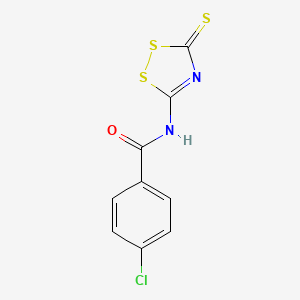

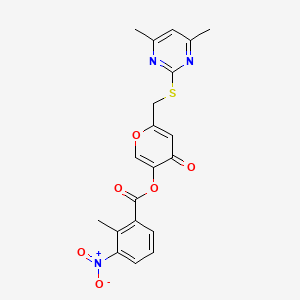

4-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzamide derivatives and their complexes has been a subject of interest in recent research. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) involved a condensation reaction of 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . Similarly, a novel thiourea derivative was synthesized and its metal complexes with Co(II), Ni(II), and Cu(II) were prepared . Another study reported the synthesis of N-aryl ring substituted benzamide compounds through a series of reactions involving amino and chlorophenyl groups . Additionally, a new chromophoric reagent for protein sequence analysis was synthesized using an azobenzene derivative . The synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved through an efficient synthetic methodology, aiming to exploit the reactivity of the cyanomethylene functionality . Furthermore, 4,5-Dichloro-1,2-dithiole-3-thione was used in the synthesis of various heterocyclic derivatives , and a complex synthetic route involving multiple steps was employed to synthesize tetrazol-thiophene-2-carboxamides .

Molecular Structure Analysis

Characterization of the synthesized compounds was performed using various spectroscopic techniques. UV-Vis, IR, 1H- and 13C-NMR spectroscopies, along with elemental analysis and molar conductance measurement, were used to characterize the NBTCS and its metal complexes . Single-crystal X-ray diffraction method was employed to determine the crystal structure of the thiourea derivative, revealing its crystallization in the monoclinic space group . The vibrational, electronic, and nonlinear optical properties of the N-aryl ring substituted benzamide compounds were investigated using spectroscopic measurements and density functional theory calculations . The chromophoric reagent synthesized for protein sequence analysis was characterized by its reaction with amino acids and subsequent chromatographic separation . Spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra were used to characterize the structure of the cyanomethyl-thiadiazol-benzamide derivative . The benzimidazole, benzoxazole, and benzothiazole derivatives were characterized to confirm their successful synthesis . The tetrazol-thiophene-2-carboxamides were characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity and potential applications of the synthesized compounds were explored in various studies. The antibacterial activities of NBTCS and its metal complexes were screened against different bacterial strains, showing significant activity . The electrochemical behavior of the thiourea derivative and its metal complexes was studied using cyclic voltammetry, and their antioxidant activities were assessed using DPPH and ABTS assays . The electrochemical properties of the N-aryl ring substituted benzamide compounds were also measured by cyclic voltammetry . The reactivity of the chromophoric reagent with amino acids was utilized for peptide sequence analysis . The insecticidal activity of the cyanomethyl-thiadiazol-benzamide derivative and its related compounds was evaluated, with some compounds showing high activity . The reactivity of 4,5-Dichloro-1,2-dithiole-3-thione towards nucleophiles was exploited to synthesize heterocyclic derivatives . The synthesized tetrazol-thiophene-2-carboxamides were subjected to antimicrobial evaluation and molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural characterization and biological activity studies. The coordination number and the mode of coordination to metal ions were determined for NBTCS complexes . The crystallographic data provided insights into the molecular geometry of the thiourea derivative . The vibrational and electronic spectra, along with theoretical calculations, helped in understanding the physical properties of the N-aryl ring substituted benzamide compounds . The colorimetric changes observed in the chromophoric reagent upon reaction with amino acids indicated its potential for visual detection in protein sequencing . The reactivity of the functional groups in the cyanomethyl-thiadiazol-benzamide derivative was crucial for its insecticidal properties . The synthesis of heterocyclic derivatives from 4,5-Dichloro-1,2-dithiole-3-thione highlighted its chemical versatility . The docking studies of tetrazol-thiophene-2-carboxamides provided insights into their potential mode of action as antimicrobial agents .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research indicates the synthesis of various heterocyclic compounds containing 4-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide or its derivatives. These synthesized compounds have shown potential in different chemical applications due to their structural specificity. For instance, derivatives of 1,2,4-oxadiazoles, thiadiazoles, and triazoles derived from similar structures have been synthesized and have found applications in various fields, indicating the versatility and reactivity of these compounds in creating a wide range of chemical entities (Tumosienė et al., 2019), (Sharba et al., 2005), (Adhami et al., 2012).

Crystal Structure Analysis

Studies have also focused on understanding the crystal structure and properties of these compounds. The analysis of crystal structures can provide insights into the material properties and potential applications of these compounds in various scientific fields (Bol'shakov et al., 2017).

Propiedades

IUPAC Name |

4-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS3/c10-6-3-1-5(2-4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAYQLZISZPNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=S)SS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)

![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)